![molecular formula C27H34N4O2S B2953851 N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251563-71-9](/img/structure/B2953851.png)

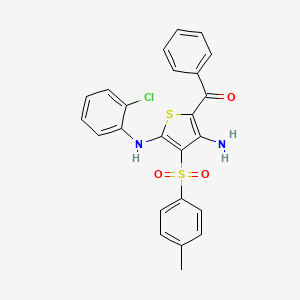

N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

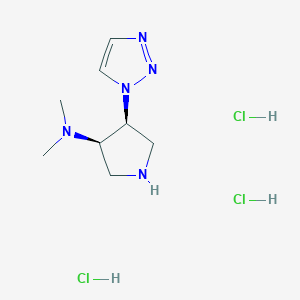

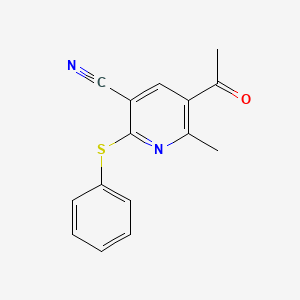

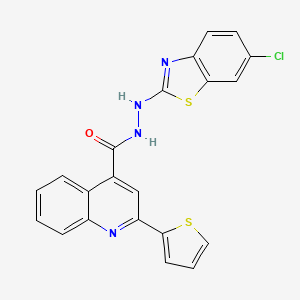

“N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with various groups including a piperidine ring and a cyclooctyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the cyclooctyl and piperidine rings may introduce some flexibility .Aplicaciones Científicas De Investigación

Antiproliferative Agent

Thieno[3,2-d]pyrimidin derivatives have been identified as having significant antiproliferative activities . This suggests that our compound could be investigated as a potential cancer therapy, particularly in targeting rapidly dividing cells. Its efficacy could be compared against other antiproliferative agents like API-1, which shares a similar pyrido[2,3-d]pyrimidin-5-one core.

Antimicrobial Activity

Compounds with a thieno[3,2-d]pyrimidin core have also demonstrated antimicrobial properties . Research could explore the spectrum of bacteria or fungi that the compound is effective against, potentially leading to new treatments for infections.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thieno[3,2-d]pyrimidin derivatives make them candidates for the development of new painkillers and anti-inflammatory drugs . The compound could be tested in models of chronic inflammation and pain to assess its therapeutic potential.

Hypotensive Effects

Some thieno[3,2-d]pyrimidin derivatives have shown hypotensive effects, indicating possible applications in managing high blood pressure . The compound could be evaluated for its cardiovascular effects in preclinical studies.

Antihistaminic Properties

The antihistaminic activity of this class of compounds suggests potential use in treating allergic reactions . Research could focus on the compound’s ability to bind to histamine receptors and its effectiveness in reducing allergic symptoms.

Tyrosine Kinase Inhibition

Noteworthy among thieno[3,2-d]pyrimidin derivatives is the tyrosine kinase inhibitor TKI-28 . The compound could be analyzed for its ability to inhibit tyrosine kinases, which play a crucial role in the signaling pathways of cancer cells.

Cyclin-dependent Kinase (CDK4) Inhibition

CDK4 inhibitors are important in the regulation of cell cycle progression. The compound’s potential to act as a CDK4 inhibitor could be explored, which would have implications in cancer treatment .

Synthesis of Hybrid Molecules

The compound could serve as a precursor in the synthesis of hybrid molecules with potential anticancer activity. By combining functionalized acyclic hydrazone compounds with heterocyclization, new pyrimidine-oxadiazole compounds and their sugar derivatives could be developed .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O2S/c1-18-11-13-19(14-12-18)22-17-34-24-23(22)29-27(30-26(24)33)31-15-7-8-20(16-31)25(32)28-21-9-5-3-2-4-6-10-21/h11-14,17,20-21H,2-10,15-16H2,1H3,(H,28,32)(H,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVMXXLBKNDEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)

![1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2953775.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)